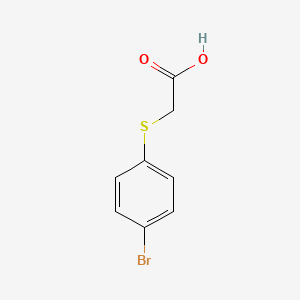
(4-Bromo-phenylsulfanyl)-acetic acid
Cat. No. B1329254
Key on ui cas rn:
3406-76-6
M. Wt: 247.11 g/mol
InChI Key: ZREFBQZGAVWLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07951963B2
Procedure details


To water (600 mL) solution of 88.9 g of sodium hydroxide was added 200 g of 4-bromothiophenol and dropwise added water (300 mL) solution of 105 g of chloroacetic acid, which was then stirred at 60 to 70° C. for 1 hour. After cooling the reaction mixture to 40° C., thereto were added 140 mL of hydrochloric acid and 600 mL of toluene, which was then heated to 80° C. The organic layer was separated and slowly cooled to 5° C. After stirring at the same temperature for 1 hour, the crystals precipitate was collected by filtration to provide 243 g of (4-bromophenylthio)acetic acid as white solid form.






Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([SH:10])=[CH:6][CH:5]=1.Cl[CH2:12][C:13]([OH:15])=[O:14].Cl>C1(C)C=CC=CC=1.O>[Br:3][C:4]1[CH:9]=[CH:8][C:7]([S:10][CH2:12][C:13]([OH:15])=[O:14])=[CH:6][CH:5]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
88.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)S
|
|
Name
|
|
|
Quantity
|
105 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was then stirred at 60 to 70° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the reaction mixture to 40° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was then heated to 80° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
slowly cooled to 5° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring at the same temperature for 1 hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the crystals precipitate was collected by filtration
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)SCC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 243 g | |
| YIELD: CALCULATEDPERCENTYIELD | 93% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

